

Sonrotoclax Shines in Preclinical Studies, Outperforming Older BH3 Mimetics

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Compound of Interest		
Compound Name:	Sonrotoclax	
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New preclinical data reveals **sonrotoclax**, a next-generation BCL-2 inhibitor, demonstrates superior potency and selectivity compared to the first-generation drug venetoclax and offers a distinct profile against other BH3 mimetics targeting different BCL-2 family proteins. These findings position **sonrotoclax** as a promising candidate for treating various hematologic malignancies, particularly in cases of acquired resistance to existing therapies.

Sonrotoclax has shown remarkable efficacy in preclinical models, exhibiting a stronger binding affinity to the B-cell lymphoma 2 (BCL-2) protein and demonstrating greater tumor growth inhibition than venetoclax.[1][2] A key advantage of **sonrotoclax** is its ability to overcome venetoclax resistance conferred by the common BCL-2 G101V mutation.[3][4] This guide provides a comprehensive comparison of **sonrotoclax** with other notable BH3 mimetics in preclinical development, supported by experimental data and detailed methodologies.

Mechanism of Action: The Intrinsic Apoptosis Pathway

BH3 mimetics are a class of targeted therapies designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells.[4] The BCL-2 family of proteins are central regulators of this intrinsic apoptotic pathway. Anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1 prevent apoptosis by sequestering pro-apoptotic proteins such as BIM, BAK, and BAX. In many cancers, these anti-apoptotic proteins are overexpressed, leading to uncontrolled cell survival.[5] BH3 mimetics function by mimicking the BH3 domain of pro-

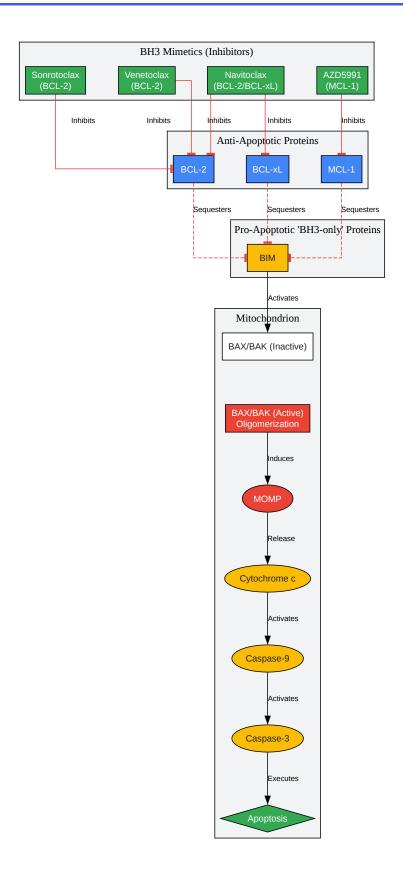




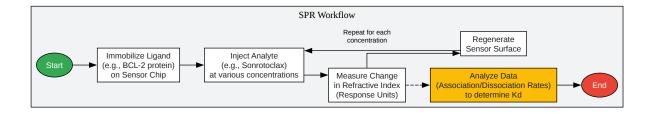


apoptotic proteins, binding to and inhibiting the anti-apoptotic BCL-2 family members, thereby releasing the brakes on apoptosis and leading to cancer cell death.[4]









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